Cas no 227783-08-6 ((1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester)
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester Chemical and Physical Properties
Names and Identifiers
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- (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
- (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester
- (-)-(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicar
- (1R,3R,5S)-tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- (1R,3S,5S)-3-hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
- (1S,3R)-(-)-camphoric acid
- 1,3-cyclohexanedicarboxylic acid,monoethyl ester
- 1,3-cyclohexanedicarboxylic acid,monoethyl ester (1R,3S)
- 3-hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
- AK110532
- SureCN1023170
- WFXPHQCHMAPWEB-JGVFFNPUSA-N
- AC-28356
- O10020
- (1S,3R)-rel-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
- DB-361871
- SCHEMBL7907151
- (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylicacid
- AKOS016009343
- cis-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
- AS-69083
- DTXSID101256051
- O10018
- (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic Acid
- rel-(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
- 227783-08-6
- 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate
- CS-0080223
- MFCD23701519
- (1S,3R)-3-(ETHOXYCARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID
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- MDL: MFCD23701519
- Inchi: 1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1
- InChI Key: WFXPHQCHMAPWEB-JGVFFNPUSA-N
- SMILES: O(CC)C([C@@H]1CCC[C@H](C(=O)O)C1)=O
Computed Properties
- Exact Mass: 200.10485899g/mol
- Monoisotopic Mass: 200.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 63.6Ų
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109591-5g |
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid |
227783-08-6 | 95% | 5g |
$1328 | 2021-08-06 | |
| TRC | C988125-100mg |
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester |
227783-08-6 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | C988125-1g |
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester |
227783-08-6 | 1g |
$ 1590.00 | 2022-06-06 | ||
| abcr | AB512692-250 mg |
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid; . |
227783-08-6 | 250mg |
€530.80 | 2023-06-14 | ||
| abcr | AB512692-1 g |
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid; . |
227783-08-6 | 1g |
€1245.30 | 2023-06-14 | ||
| Ambeed | A858770-100mg |
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid |
227783-08-6 | 98% | 100mg |
$110.0 | 2024-04-21 | |
| Ambeed | A858770-250mg |
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid |
227783-08-6 | 98% | 250mg |
$204.0 | 2024-04-21 | |
| Chemenu | CM109591-5g |
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid |
227783-08-6 | 95% | 5g |
$1328 | 2022-09-08 | |
| eNovation Chemicals LLC | D764277-500mg |
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester |
227783-08-6 | 95% | 500mg |
$290 | 2024-06-07 | |
| eNovation Chemicals LLC | D764277-2g |
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester |
227783-08-6 | 95% | 2g |
$775 | 2024-06-07 |
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester Suppliers
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester
Chemical Profile of (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester (CAS No. 227783-08-6)
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester, identified by its Chemical Abstracts Service number 227783-08-6, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclohexane derivatives, featuring a di-carboxylic acid structure with an ethyl ester substituent. The unique stereochemistry defined by the (1R,3S) configuration makes it a subject of interest for synthetic chemists and biologists exploring novel molecular architectures.
The molecular structure of (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester consists of a cyclohexane ring substituted with two carboxylic acid groups at the 1 and 3 positions, respectively, and an ethyl ester group at the 1-position. This configuration imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of stereocenters at the 1 and 3 positions allows for the exploration of enantiomeric or diastereomeric derivatives, which can exhibit different biological activities—a critical consideration in drug design.
In recent years, there has been growing interest in cyclohexane-based derivatives due to their potential as pharmacophores in drug discovery. The di-carboxylic acid moiety is particularly relevant in medicinal chemistry, as it can participate in various hydrogen bonding interactions and form stable complexes with biological targets. Additionally, the ester functionality provides a site for further chemical modification, enabling the synthesis of more complex molecules.
One of the most compelling aspects of (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester is its utility as a building block in the synthesis of more intricate scaffolds. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways. For instance, studies have explored its derivatives as potential modulators of fatty acid synthase (FASN) and other enzymes implicated in cancer metabolism. The stereochemical integrity of this compound ensures that any derived derivatives will maintain specific interactions with biological targets, which is crucial for achieving high selectivity and efficacy.
The (1R,3S) configuration has been strategically chosen based on computational modeling and experimental data suggesting that this arrangement optimizes binding affinity to certain protein targets. This stereochemical specificity is particularly important in drug development, where small differences in molecular conformation can significantly impact biological activity. Recent advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester, further enhancing its appeal for medicinal applications.
Furthermore, the compound’s solubility profile and stability under various conditions make it suitable for both laboratory-scale reactions and potential industrial processes. Its compatibility with standard synthetic methodologies allows chemists to easily incorporate it into multi-step syntheses without compromising yield or purity. This ease of handling has been instrumental in accelerating research pipelines focused on developing new therapeutic agents.
Current research trends indicate that (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester may find applications beyond traditional pharmaceuticals. For example, its structural motifs have been investigated as precursors to materials with specialized properties, such as liquid crystals or polymers with tailored mechanical characteristics. The versatility of its functional groups allows for further derivatization into compounds with enhanced solubility or bioavailability—key factors in drug formulation.
The synthesis of (1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester typically involves multi-step organic transformations starting from commercially available cyclohexane derivatives. Catalytic hydrogenation and stereoselective esterification are common strategies employed to achieve the desired configuration. Recent improvements in catalytic systems have enabled more efficient and sustainable routes to this compound without compromising enantioselectivity—a critical consideration given the increasing emphasis on green chemistry principles.
In conclusion,(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester (CAS No. 227783-08-6) represents a valuable asset for researchers engaged in pharmaceutical development and materials science. Its unique structural features combined with its synthetic accessibility make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve,(1R,3S)-cyclohexanedicarboxylic acid ethyl ester is poised to play an increasingly important role in shaping future therapeutic strategies.
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